2-[2-Bromo-4-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Bromo-4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound with the molecular formula C11H14BrNO2 It is characterized by the presence of a bromine atom, an isopropyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This step introduces the bromine atom at the 2-position of the phenol ring.
Etherification: The brominated phenol is then reacted with chloroacetic acid or its derivatives in the presence of a base such as potassium carbonate. This step forms the phenoxyacetic acid derivative.
Amidation: Finally, the phenoxyacetic acid derivative is converted to the corresponding acetamide by reacting it with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-[2-Bromo-4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The bromine atom and the phenoxyacetamide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Chloro-4-(propan-2-yl)phenoxy]acetamide
- 2-[2-Fluoro-4-(propan-2-yl)phenoxy]acetamide
- 2-[2-Iodo-4-(propan-2-yl)phenoxy]acetamide
Uniqueness
2-[2-Bromo-4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)8-3-4-10(9(12)5-8)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICTBBJVKMCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.